1,3-Dichloro-6-ethylisoquinoline

Description

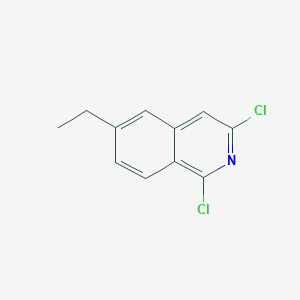

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-6-ethylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-2-7-3-4-9-8(5-7)6-10(12)14-11(9)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIDIEBBNZJOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC(=NC(=C2C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675042 | |

| Record name | 1,3-Dichloro-6-ethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-19-4 | |

| Record name | Isoquinoline, 1,3-dichloro-6-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-6-ethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dichloro-6-ethylisoquinoline

Abstract

This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway and detailed characterization methodology for 1,3-Dichloro-6-ethylisoquinoline. Isoquinoline and its derivatives are foundational scaffolds in medicinal chemistry, and the introduction of chloro and ethyl groups can significantly modulate their biological activity and pharmacokinetic properties. Lacking a directly published, step-by-step synthesis for this specific molecule, this document outlines a robust and chemically sound multi-step pathway, beginning from a commercially available precursor. The proposed route leverages a cyclization to form the core isoquinolinedione structure, followed by a potent chlorination step. Each stage is explained with mechanistic rationale and procedural detail. Furthermore, this guide establishes a rigorous framework for the structural verification and purity assessment of the final compound, employing modern spectroscopic and chromatographic techniques. This document is intended for researchers and professionals in synthetic organic chemistry and drug development.

Introduction: The Significance of Substituted Isoquinolines

The isoquinoline nucleus is a privileged heterocyclic motif present in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant therapeutic applications.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including roles as anesthetics, antihypertensive agents, and antiretrovirals.[2] The strategic functionalization of the isoquinoline core is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize its interaction with biological targets.

The introduction of halogen atoms, such as chlorine, at the 1 and 3 positions, transforms the isoquinoline into a versatile synthetic intermediate. The differential reactivity of the C-Cl bonds allows for selective functionalization via cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of complex molecular architectures. Concurrently, the incorporation of an ethyl group at the 6-position increases lipophilicity, which can enhance membrane permeability and influence the compound's pharmacokinetic profile. Therefore, this compound (CAS No. 1150271-19-4) represents a valuable, yet underexplored, building block for the development of novel chemical entities.[3]

This guide proposes a logical and efficient synthetic route and outlines a comprehensive characterization workflow to ensure the production of high-purity, structurally confirmed this compound for research and development purposes.

Proposed Synthetic Strategy

Retrosynthetic Analysis and Pathway Selection

A direct synthesis for this compound is not prominently featured in peer-reviewed literature. Therefore, a plausible pathway must be constructed from established, reliable transformations. A common and effective strategy for synthesizing 1,3-dichlorinated isoquinolines involves the chlorination of an isoquinoline-1,3-dione precursor.[4][5] This dione can be assembled through the cyclization of an N-substituted phenylacetic acid derivative.

Our retrosynthetic approach disconnects the target molecule at the two C-Cl bonds, revealing 6-ethylisoquinoline-1,3(2H,4H)-dione as the key intermediate. This dione can be formed via an intramolecular Friedel-Crafts-type acylation of an N-substituted amide. This leads back to the readily available starting material, 2-(4-ethylphenyl)acetic acid. This pathway is advantageous due to the accessibility of starting materials and the high-yielding nature of the proposed reaction classes.

Forward Synthesis Visualization

The proposed multi-step synthesis is outlined below. The core logic is to first construct the stable heterocyclic dione system and then perform the chlorination, which is a robust and well-documented transformation for such scaffolds.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(2-hydroxyethyl)-2-(4-ethylphenyl)acetamide (Intermediate 1)

Causality: This initial amidation step covalently links the two key fragments of the target isoquinoline core. The reaction is a straightforward condensation between a carboxylic acid and an amine, driven by the thermal removal of water, to form a stable amide bond.

Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(4-ethylphenyl)acetic acid (1.0 eq.), ethanolamine (1.1 eq.), and toluene (approx. 0.5 M concentration).

-

Heat the mixture to reflux (approx. 110-120 °C) and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing for 4-6 hours or until no more water is collected. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude oil or solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if sufficiently pure.

Step 2: Synthesis of 6-ethylisoquinoline-1,3(2H,4H)-dione (Intermediate 2)

Causality: This step involves an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation variant) to form the heterocyclic ring system. A strong acid catalyst, such as polyphosphoric acid (PPA), is required to activate the amide carbonyl for cyclization onto the electron-rich aromatic ring.

Protocol:

-

In a fume hood, cautiously add N-(2-hydroxyethyl)-2-(4-ethylphenyl)acetamide (1.0 eq.) to an excess of polyphosphoric acid (PPA) (approx. 10-15 times the weight of the amide).

-

Mechanically stir the viscous mixture and heat to 120-140 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully cool the reaction mixture to below 100 °C and then pour it slowly onto a large volume of crushed ice with vigorous stirring.

-

A precipitate will form. Continue stirring until all the ice has melted.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Dry the solid product under vacuum to yield the crude dione intermediate. Purification can be achieved by recrystallization from ethanol or acetic acid.

Step 3: Synthesis of this compound (Target Product)

Causality: This final transformation converts the stable isoquinolinedione (a cyclic lactam-lactim tautomer) into the target dichloroisoquinoline. Phosphorus oxychloride (POCl₃) serves as both the dehydrating and chlorinating agent, replacing the two carbonyl oxygens with chlorine atoms. The addition of a catalytic amount of a tertiary amine can accelerate the reaction.

Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.[6]

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add 6-ethylisoquinoline-1,3(2H,4H)-dione (1.0 eq.) and phosphorus oxychloride (POCl₃) (5-10 eq.).

-

Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq.).

-

Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The reaction should be monitored by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and will release HCl gas.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound.

Caption: Standard workflow for the characterization of the final product.

Physicochemical and Spectroscopic Data

The following tables summarize the expected data for the target compound, based on known values for the parent 1,3-Dichloroisoquinoline and standard spectroscopic principles.[7]

Table 1: Physicochemical Properties

| Property | Expected Value | Data Source/Type |

|---|---|---|

| Molecular Formula | C₁₁H₉Cl₂N | --- |

| Molecular Weight | 226.11 g/mol | Calculated |

| CAS Number | 1150271-19-4 | [3] |

| Appearance | Off-white to pale yellow solid | Predicted |

| Melting Point | > 120 °C | Estimated |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Samples should be dissolved in a deuterated solvent such as CDCl₃.[8]

Table 2: Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |

|---|---|---|---|---|

| H-4 | ~7.5 - 7.6 | s | --- | 1H |

| H-8 | ~8.0 - 8.2 | d | ~8.5 | 1H |

| H-7 | ~7.6 - 7.7 | dd | ~8.5, ~1.5 | 1H |

| H-5 | ~7.8 - 7.9 | d | ~1.5 | 1H |

| -CH₂- (ethyl) | ~2.8 - 2.9 | q | ~7.6 | 2H |

| -CH₃ (ethyl) | ~1.3 - 1.4 | t | ~7.6 | 3H |

Table 3: Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C-1, C-3 | ~148-152 |

| C-4 | ~118-120 |

| C-4a, C-8a | ~128-135 |

| C-5, C-7, C-8 | ~125-130 |

| C-6 | ~145-148 |

| -CH₂- (ethyl) | ~29 |

| -CH₃ (ethyl) | ~15 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation data consistent with the structure. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4).[9]

-

Expected Molecular Ion (M⁺): m/z = 225 (for ³⁵Cl₂)

-

Isotopic Peaks: m/z = 227 (M+2, for ³⁵Cl³⁷Cl), m/z = 229 (M+4, for ³⁷Cl₂) with an approximate ratio of 9:6:1.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be used to determine the final purity of the compound. A standard method would involve a C18 reverse-phase column for HPLC or a capillary column for GC, allowing for the separation of the product from any residual starting materials or byproducts.[10] The purity should be ≥95% for use in further research applications.

Safety and Handling Precautions

General Handling:

-

Researchers must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[11]

-

All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[12]

Reagent-Specific Hazards:

-

Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and water-reactive. It can cause severe burns upon contact and liberates toxic gas. Handle with extreme caution under an inert atmosphere if possible.[6]

-

Polyphosphoric Acid (PPA): Corrosive and will cause burns. It is also highly viscous, especially when cool.

-

Halogenated Heterocycles: The product, this compound, should be treated as a potential irritant and toxic substance. Avoid skin contact, ingestion, and inhalation.[7]

Waste Disposal:

-

All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local and institutional environmental health and safety regulations. Chlorinated waste should be segregated into a dedicated waste container.

Conclusion

This guide details a well-reasoned, multi-step synthetic route for the preparation of this compound, a valuable building block for chemical and pharmaceutical research. The proposed pathway is based on reliable and scalable organic reactions, starting from accessible materials. Furthermore, a comprehensive analytical workflow has been established to ensure the unequivocal structural confirmation and high purity of the final product. By adhering to the detailed protocols and safety precautions outlined herein, researchers can confidently synthesize and characterize this compound for its application in pioneering drug discovery and materials science endeavors.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

-

Wikipedia. Bischler–Napieralski reaction. [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

-

NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

-

Slideshare. Bischler napieralski reaction. [Link]

-

NISCAIR Online Periodicals Repository. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

-

Abicart. Safety Data Sheet. [Link]

-

InterQuad. SAFETY DATA SHEET GHS Signal word: DANGER. [Link]

-

DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

-

AIP Publishing. Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. [Link]

-

ACS Publications. Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. [Link]

-

Canadian Science Publishing. 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. [Link]

-

ResearchGate. Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. [Link]

-

PubMed. Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. [Link]

-

PubMed. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. [Link]

-

International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

-

National Institute of Standards and Technology. Isoquinoline - the NIST WebBook. [Link]

-

PubChem. 1,3-Dichloroisoquinoline. [Link]

-

ResearchGate. Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. [Link]

-

Save My Exams. Synthetic routes | OCR A-Level Chemistry. [Link]

-

ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. [Link]

-

ChemSynthesis. 1,3-dichloroisoquinoline. [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

-

ResearchGate. Synthetic Route for New (Z)-5-[4-(2-Chloroquinolin-3-yl) Methoxy]benzylidinethiazolidine-2,4-diones. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

克拉玛尔试剂. This compound. [Link]

-

Impactfactor. GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine c. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. 1150271-19-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. utsouthwestern.edu [utsouthwestern.edu]

- 9. Isoquinoline [webbook.nist.gov]

- 10. impactfactor.org [impactfactor.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

"physicochemical properties of 1,3-Dichloro-6-ethylisoquinoline"

An In-depth Technical Guide to 1,3-Dichloro-6-ethylisoquinoline

This guide provides a detailed examination of the physicochemical properties, analytical characterization, and handling of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established scientific principles to offer a comprehensive resource for utilizing this versatile heterocyclic building block.

Introduction: Strategic Value of the Substituted Isoquinoline Scaffold

The isoquinoline nucleus is a foundational motif in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals. The strategic introduction of substituents onto this scaffold is a cornerstone of modern drug design, allowing for the precise modulation of a compound's steric and electronic properties. In the case of this compound, the molecule is endowed with distinct features:

-

Two Reactive Chlorine Atoms: The chlorine atoms at the C1 and C3 positions are susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. Their differential reactivity provides a powerful handle for sequential, regioselective synthesis of complex derivatives.

-

A Lipophilic Ethyl Group: The ethyl group at the C6 position increases the molecule's lipophilicity, a critical parameter influencing membrane permeability and pharmacokinetic profiles of derivative compounds.

-

A Versatile Intermediate: This trifunctionalized scaffold serves as a valuable starting point for constructing novel chemical libraries aimed at discovering new therapeutic agents and advanced materials.[1]

This guide will deconstruct the key attributes of this compound, providing both a theoretical framework and practical methodologies for its application in a research setting.

Compound Identification and Core Properties

Precise identification is the first step in any rigorous scientific investigation. This compound is a distinct chemical entity with the following identifiers and properties.

| Property | Value | Source |

| CAS Number | 1150271-19-4 | [2][3][4] |

| Molecular Formula | C₁₁H₉Cl₂N | [3][4] |

| Molecular Weight | 226.11 g/mol | [4] |

| InChI | InChI=1S/C11H9Cl2N/c1-2-7-3-4-9-8(5-7)6-10(12)14-11(9)13/h3-6H,2H2,1H3 | [3] |

| Canonical SMILES | CCC1=CC2=C(C=C1)C(=NC(=C2)Cl)Cl | N/A |

| Purity (Typical) | ≥96% | [3] |

| Appearance | Likely a solid (by analogy to parent compound) | [1] |

Physicochemical Characteristics: A Comparative Analysis

Quantitative experimental data for this compound is not extensively published. Therefore, we present its known properties alongside those of its parent compound, 1,3-Dichloroisoquinoline, to provide a scientifically grounded perspective. The addition of the ethyl group is expected to slightly increase the boiling point and decrease the melting point and solubility in polar solvents compared to the parent compound.

| Property | This compound | 1,3-Dichloroisoquinoline (Parent Cmpd.) | Significance in Drug Development |

| Melting Point | Data not available | 121-122 °C | [5][6] |

| Boiling Point | Data not available | Not available | [5] |

| Solubility | Data not available | Data not available | A critical determinant of bioavailability and formulation options. |

The causality behind these properties lies in the molecule's structure. The planar, aromatic isoquinoline core contributes to crystal lattice packing, leading to a solid state at room temperature, as seen in the parent compound. The ethyl group introduces a degree of conformational flexibility and increases lipophilicity, which would predictably alter its solubility profile, favoring non-polar organic solvents over aqueous media.

Synthesis and Reactivity Insights

Understanding the synthesis of this molecule is key to appreciating its potential applications. Dichloroisoquinolines are often synthesized via a modified Beckmann rearrangement of 1H-indene-1,2(3H)-dione monooximes using potent chlorinating agents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[7]

The true synthetic utility of this compound lies in the differential reactivity of its C-Cl bonds. The chlorine at the C1 position is generally more reactive towards nucleophilic substitution than the chlorine at C3. This has been exploited in the parent compound, 1,3-Dichloroisoquinoline, which undergoes regioselective Pd(PPh₃)₄ catalyzed coupling with arylboronic acids to yield 1-aryl-3-chloroisoquinolines. This established reactivity provides a logical and validated starting point for planning synthetic routes using the title compound.

Caption: Reactivity map of this compound.

Analytical and Spectroscopic Characterization

A robust analytical framework is essential for confirming the identity, purity, and stability of any research compound. A multi-technique approach is recommended.

Chromatographic Purity Assessment: HPLC/UV

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the purity of non-volatile organic compounds. The aromatic isoquinoline core contains a strong chromophore, making UV detection highly suitable.

Experimental Protocol: Reverse-Phase HPLC Method

This protocol provides a validated starting point for method development. The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities or starting materials.

-

System Preparation:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or determined by UV scan).

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of ~50 µg/mL.

-

-

Gradient Elution:

-

A gradient is employed to ensure elution of compounds with varying polarities.

-

0-2 min: 5% Mobile Phase B.

-

2-15 min: Ramp linearly from 5% to 95% Mobile Phase B.

-

15-18 min: Hold at 95% Mobile Phase B.

-

18-20 min: Return to 5% Mobile Phase B and equilibrate for 5 minutes before the next injection.

-

-

Data Analysis:

-

Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all integrated peaks.

-

Identity Confirmation: Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for both identification and purity assessment.

-

Expected Ionization: Electrospray Ionization (ESI) in positive mode is expected to produce a protonated molecule [M+H]⁺ at m/z 227.0.

-

Isotopic Pattern: A crucial validation point is the characteristic isotopic pattern for a molecule containing two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes will result in a distinctive cluster of peaks for the molecular ion:

-

[M]⁺ (²³⁵Cl): Highest abundance (m/z ~226)

-

[M+2]⁺ (¹³⁵Cl, ¹³⁷Cl): ~65% of [M]⁺ abundance (m/z ~228)

-

[M+4]⁺ (²³⁷Cl): ~10% of [M]⁺ abundance (m/z ~230)

-

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise molecular structure and connectivity. Based on the structure, the following signals are predicted:

-

¹H NMR:

-

An ethyl group signature: A triplet (3H) around 1.3 ppm and a quartet (2H) around 2.8 ppm.

-

Aromatic protons: Several distinct signals in the 7.5-8.5 ppm range, with splitting patterns determined by their coupling relationships.

-

-

¹³C NMR:

-

Signals for the two ethyl carbons.

-

Multiple signals in the aromatic region, including two carbons bonded to chlorine which will appear at characteristic chemical shifts.

-

Caption: A typical analytical workflow for compound characterization.

Safety, Handling, and Storage

Proper handling is paramount to ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Classification: Irritant. May cause skin, eye, and respiratory irritation. May be harmful if swallowed.[3][4]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store at room temperature in a tightly sealed container, protected from light and moisture.[3]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for synthetic chemistry. Its key value lies in the combination of a lipophilic ethyl group and two differentially reactive chlorine atoms on the robust isoquinoline scaffold. While comprehensive experimental data on its physical properties remains to be published, a strong predictive framework based on its parent compound and established chemical principles can be applied. The analytical protocols detailed in this guide provide a self-validating system for researchers to confirm the identity and purity of this compound, enabling its confident application in the synthesis of novel molecules for drug discovery and materials science.

References

-

This compound. Klama Reagent. 2

-

1,3-Dichloroisoquinoline. PubChem, National Center for Biotechnology Information.

-

1,6-Dichloro-isoquinoline. Chem-Impex International. 1

-

1,3-Dichloroisoquinoline 97%. Sigma-Aldrich.

-

1,3-dichloroisoquinoline. ChemSynthesis. 5

-

1,3-Dichloroisoquinoline 97% (European Site). Sigma-Aldrich.

-

This compound. LabSolu. 3

-

Product Class 5: Isoquinolines. Science of Synthesis, Thieme.

-

This compound. Matrix Scientific.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|å æçå° [test.klamar-reagent.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 1150271-19-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1,3-Dichloroisoquinoline 97 7742-73-6 [sigmaaldrich.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

"1,3-Dichloro-6-ethylisoquinoline CAS number and molecular structure"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif present in a wide array of natural products and synthetic compounds that exhibit significant biological activities.[1][2] Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science.[3] This guide focuses on a specific derivative, 1,3-dichloro-6-ethylisoquinoline, providing a comprehensive overview of its chemical identity, molecular structure, a plausible synthetic pathway, predicted spectroscopic characteristics, and its potential applications in the realm of drug discovery and medicinal chemistry. The presence of two reactive chlorine atoms on the isoquinoline core, combined with the electronic influence of the ethyl group at the 6-position, makes this compound a versatile building block for the synthesis of more complex and potentially bioactive molecules.

Chemical Identity and Molecular Structure

CAS Number: 1150271-19-4[4][5][6]

Molecular Formula: C₁₁H₉Cl₂N[7]

Molecular Weight: 226.10 g/mol [7]

SMILES: Clc1cc2cc(CC)ccc2c(Cl)n1[8]

InChI: InChI=1S/C11H9Cl2N/c1-2-7-3-4-9-8(5-7)6-10(12)14-11(9)13/h3-6H,2H2,1H3[7]

The molecular structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyridine ring. Two chlorine atoms are substituted at positions 1 and 3 of the isoquinoline ring, and an ethyl group is attached at the 6-position.

| Property | Value | Source(s) |

| CAS Number | 1150271-19-4 | [4][5][6] |

| Molecular Formula | C₁₁H₉Cl₂N | [7] |

| Molecular Weight | 226.10 g/mol | [7] |

| SMILES String | Clc1cc2cc(CC)ccc2c(Cl)n1 | [8] |

| InChI String | InChI=1S/C11H9Cl2N/c1-2-7-3-4-9-8(5-7)6-10(12)14-11(9)13/h3-6H,2H2,1H3 | [7] |

Molecular Structure Diagram

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Ethyl-1H-indene-1,2(3H)-dione monooxime

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 6-ethyl-1-indanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Acidification: Cool the solution to 0-5 °C in an ice bath and add concentrated hydrochloric acid (HCl) dropwise while maintaining the temperature.

-

Nitrosation: To the cooled, acidic solution, add isoamyl nitrite (1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is typically exothermic, and the temperature should be carefully controlled.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice-water. The resulting precipitate, the indenone monooxime, is collected by filtration, washed with cold water, and dried.

Causality: The nitrosation of the α-carbon to the ketone in the indanone is facilitated by the acidic conditions which promote enolization. The subsequent reaction with the nitrosating agent forms the oxime.

Step 2: Synthesis of this compound

-

Reaction Setup: In a fume hood, charge a round-bottom flask with phosphorus pentachloride (PCl₅, 2-3 equivalents) and phosphorus oxychloride (POCl₃) as the solvent.

-

Addition of Oxime: To this slurry, add the dried 6-ethyl-1H-indene-1,2(3H)-dione monooxime (1 equivalent) portion-wise. The addition may be exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux (around 100-110 °C) for several hours until the reaction is complete, as indicated by TLC or the cessation of HCl gas evolution.

-

Work-up: Carefully cool the reaction mixture and pour it onto crushed ice. This will hydrolyze the excess phosphorus halides.

-

Extraction and Purification: Neutralize the aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) and extract the product with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The PCl₅ and POCl₃ mixture is a powerful reagent for both the Beckmann rearrangement of the oxime to a lactam intermediate and the subsequent chlorination of the lactam and the enolizable positions to yield the final 1,3-dichloro-isoquinoline structure.

Predicted Spectroscopic Data

As experimental spectroscopic data for this compound is not publicly available, the following are predictions based on the analysis of structurally similar compounds, such as 1,3-dichloroisoquinoline and other substituted isoquinolines. [9][10]

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would likely show the following signals:

-

Aromatic Protons: Signals in the range of δ 7.5-8.5 ppm corresponding to the protons on the isoquinoline ring system. The coupling patterns will be indicative of their relative positions.

-

Ethyl Group Protons: A quartet at approximately δ 2.8-3.0 ppm (for the -CH₂- group) and a triplet at around δ 1.3-1.5 ppm (for the -CH₃ group).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would display signals for the eleven unique carbon atoms:

-

Aromatic and Heterocyclic Carbons: Multiple signals in the region of δ 120-155 ppm. The carbons attached to the chlorine atoms (C1 and C3) would likely appear in the downfield region of the aromatic signals.

-

Ethyl Group Carbons: A signal for the -CH₂- group around δ 29-31 ppm and a signal for the -CH₃ group around δ 15-17 ppm.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The presence of chlorine atoms in heterocyclic compounds is a common strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties. [11][12]

Differential Reactivity of C1 and C3 Positions

Based on studies of the parent 1,3-dichloroisoquinoline, the chlorine atom at the C1 position is generally more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille couplings) than the chlorine at the C3 position. This differential reactivity allows for selective functionalization at the C1 position while leaving the C3 chlorine intact for subsequent transformations. This is a powerful tool for building molecular complexity in a controlled manner.

Potential as a Scaffold in Medicinal Chemistry

The isoquinoline core is a "privileged structure" in medicinal chemistry, meaning it is a framework that is capable of binding to multiple biological targets. [1]Derivatives of isoquinoline have shown a broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. [13][14][15] The this compound scaffold can serve as a starting point for the synthesis of libraries of novel compounds for drug discovery programs. For instance:

-

Kinase Inhibitors: The isoquinoline scaffold is found in several kinase inhibitors. The dichloro-substituents can be displaced with various amine or carbon nucleophiles to explore structure-activity relationships (SAR) for specific kinase targets.

-

Antimicrobial Agents: The introduction of various side chains via substitution of the chlorine atoms could lead to new compounds with potential antibacterial or antifungal activity.

-

CNS-Active Agents: Modification of the isoquinoline core is a known strategy for developing agents that act on the central nervous system.

The ethyl group at the 6-position can also influence the compound's properties, potentially improving its lipophilicity and, consequently, its membrane permeability and pharmacokinetic profile.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined molecular structure, coupled with the differential reactivity of its two chlorine atoms, provides a robust platform for the synthesis of a diverse range of novel isoquinoline derivatives. While specific biological data for this compound is not yet in the public domain, its structural features suggest that it is a valuable building block for the development of new therapeutic agents. The synthetic route and predicted spectroscopic data provided in this guide offer a solid foundation for researchers and drug development professionals to explore the chemistry and potential applications of this intriguing molecule.

References

- Nelson, J. T., & Davis, R. (1991). 1H and 13C NMR spectra of fifteen substituted isoquinolines. Magnetic Resonance in Chemistry, 29(5), 513–517.

-

Arctom Chemicals. (n.d.). CAS NO. 1150271-19-4 | this compound. Retrieved from [Link]

-

abcr GmbH. (n.d.). AB272624 | CAS 1150271-19-4 – this compound, 96%. Retrieved from [Link]

- G. S. S. N. S. T. R. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113648.

- TSI Journals. (2016).

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.

-

PubChem. (n.d.). 1,3-Dichloro-6,7-dimethoxyisoquinoline. Retrieved from [Link]

- Dai, P. F., & Xu, H. (2020). Novel Chlorination of Imidazo‐Fused Heterocycles via Dichloro(aryl)‐λ³‐iodanes. ChemistrySelect, 5(4), 1488-1492.

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry.

- 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2009).

-

PubChem. (n.d.). 1,3-Dichloroisoquinoline. Retrieved from [Link]

- Isoquinoline derivatives and its medicinal activity. (2024). GSC Biological and Pharmaceutical Sciences.

- Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry.

- Synthesis of indeno[1,2,3-ij]isoquinolines. (1987).

-

Organic Chemistry Portal. (n.d.). Indenone synthesis. Retrieved from [Link]

-

Clamaclg. (n.d.). This compound. Retrieved from [Link]

- Scialdone, M. A. (2021). Applications of Heterocycles in the Design of Drugs and Agricultural Products. Advances in Heterocyclic Chemistry.

- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (2023). Journal of Medicinal Chemistry.

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

- Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI.

- Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric Acid-Catalyzed Cascade Reaction of 2-Alkynylbenzaldehydes with Ureas. (2017). Organic Letters.

- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. chemimpex.com [chemimpex.com]

- 4. arctomsci.com [arctomsci.com]

- 5. AB272624 | CAS 1150271-19-4 – abcr Gute Chemie [abcr.com]

- 6. 1150271-19-4・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 7742-73-6|1,3-Dichloroisoquinoline|BLD Pharm [bldpharm.com]

- 9. sci-hub.jp [sci-hub.jp]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

"spectroscopic data (NMR, IR, MS) of 1,3-Dichloro-6-ethylisoquinoline"

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Dichloro-6-ethylisoquinoline

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, a substituted isoquinoline of interest to researchers in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to offer a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of novel isoquinoline derivatives.

Introduction to this compound

This compound (CAS No. 1150271-19-4) belongs to the isoquinoline family, a class of heterocyclic aromatic compounds known for a wide range of biological activities.[1] The dichloro substitution at positions 1 and 3 provides reactive sites for further chemical modification, making it a valuable intermediate in synthetic chemistry. The ethyl group at position 6 influences the molecule's lipophilicity and steric profile. Accurate structural confirmation is the bedrock of any chemical research, and a multi-technique spectroscopic approach (NMR, IR, and MS) is essential for unambiguous characterization.

Below is the chemical structure of the target compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[2]

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover 0 to 200 ppm.

-

A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.

-

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS), using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the isoquinoline core and the aliphatic protons of the ethyl group.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.2 | Doublet (d) | 1H | H-8 | The proton at C8 is deshielded by the ring nitrogen and the anisotropic effect of the fused ring system. |

| ~7.8 - 7.9 | Singlet (s) | 1H | H-5 | Located on the benzene ring, its chemical shift is influenced by the electron-donating ethyl group and the overall aromatic system. |

| ~7.6 - 7.7 | Doublet (d) | 1H | H-7 | Coupled to H-8, this proton will appear as a doublet. |

| ~7.5 | Singlet (s) | 1H | H-4 | This is the only proton on the pyridine ring, and its position is influenced by the two adjacent chlorine atoms. |

| ~2.8 | Quartet (q) | 2H | -CH₂- | The methylene protons are adjacent to the aromatic ring and split by the methyl protons. |

| ~1.3 | Triplet (t) | 3H | -CH₃ | The terminal methyl protons are split by the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 9 carbons of the isoquinoline core and the 2 carbons of the ethyl group.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~150 - 155 | C-1, C-3 | Carbons directly attached to both nitrogen and chlorine are significantly deshielded. |

| ~140 - 145 | C-6 | Aromatic carbon bearing the ethyl substituent. |

| ~135 - 140 | C-4a, C-8a | Quaternary carbons at the ring junction. |

| ~125 - 130 | C-5, C-7, C-8 | Aromatic CH carbons. |

| ~120 - 125 | C-4 | Aromatic CH carbon on the pyridine ring. |

| ~29 | -CH₂- | Aliphatic methylene carbon. |

| ~15 | -CH₃ | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing it into a thin disk) or using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2975 - 2850 | C-H stretch | Aliphatic (ethyl group) C-H |

| 1620 - 1580 | C=C stretch | Aromatic ring |

| 1550 - 1500 | C=N stretch | Isoquinoline ring |

| 1470 - 1450 | C-H bend | Aliphatic -CH₂- |

| 850 - 750 | C-Cl stretch | Aryl chloride |

| 900 - 675 | C-H out-of-plane bend | Aromatic ring substitution pattern |

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern gives valuable clues about its structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule, as it induces reproducible fragmentation. Electrospray ionization (ESI) could also be used, which would primarily show the protonated molecule [M+H]⁺.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for obtaining accurate mass measurements, which can confirm the elemental formula.

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z (mass-to-charge ratio) range, for instance, 50-500 amu.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₁H₉Cl₂N.

-

Molecular Ion (M⁺): The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak. The most abundant isotopes are ³⁵Cl and ³⁷Cl. Therefore, we expect to see peaks for:

-

[C₁₁H₉³⁵Cl₂N]⁺ (M⁺)

-

[C₁₁H₉³⁵Cl³⁷ClN]⁺ (M+2)⁺

-

[C₁₁H₉³⁷Cl₂N]⁺ (M+4)⁺ The relative intensity of these peaks will be approximately 9:6:1.[5] The monoisotopic mass of the M⁺ peak will be approximately 225.02 g/mol .

-

-

Key Fragmentation Pathways: Fragmentation in EI-MS is driven by the formation of the most stable cations. For this molecule, key fragmentations would likely involve the loss of the ethyl group and chlorine atoms.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scienceopen.com [scienceopen.com]

- 3. utsouthwestern.edu [utsouthwestern.edu]

- 4. infrared spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physicochemical Characterization of 1,3-Dichloro-6-ethylisoquinoline: Solubility and Stability Profiling

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 1,3-Dichloro-6-ethylisoquinoline, a novel substituted isoquinoline derivative. Recognizing the absence of extensive public data on this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines a robust, multi-faceted approach, beginning with theoretical predictions and culminating in detailed, field-proven experimental protocols for empirical characterization. The methodologies described herein are grounded in international regulatory standards, including the International Council for Harmonisation (ICH) guidelines, ensuring the generation of reliable and submission-quality data. This guide emphasizes the causality behind experimental choices, providing the scientific rationale necessary for adapting these protocols to other novel chemical entities.

Introduction: The Isoquinoline Scaffold and the Subject Compound

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with diverse biological activities. The introduction of substituents, such as halogens and alkyl groups, allows for the precise modulation of a compound's physicochemical and pharmacokinetic properties. This compound is a derivative of significant interest, combining a reactive dichlorinated isoquinoline core with an ethyl group that may influence lipophilicity and metabolic stability.

Given its novelty, a thorough understanding of its solubility and stability is paramount for any potential application, particularly in drug development, where these properties dictate formulation strategies, bioavailability, and shelf-life.[1][2] This guide provides the necessary theoretical and practical framework to establish this critical physicochemical profile.

Physicochemical Properties of the Parent Scaffold: 1,3-Dichloroisoquinoline

While data for the title compound is scarce, key properties of the parent compound, 1,3-Dichloroisoquinoline (CAS: 7742-73-6), provide a foundational reference.[3][4][5][6][7]

| Property | Value | Source |

| Molecular Formula | C₉H₅Cl₂N | [4] |

| Molecular Weight | 198.05 g/mol | [4] |

| Melting Point | 121-122 °C | [3][5] |

| Appearance | Light yellow to brown crystalline powder | [6] |

The addition of a 6-ethyl group to this core is expected to increase the molecular weight and lipophilicity, which will, in turn, influence its solubility profile.

Solubility Profiling: From Prediction to Empirical Determination

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[1] This section details a logical workflow for assessing the solubility of this compound.

Theoretical Assessment and Predictive Modeling

Before undertaking resource-intensive experimental work, in silico predictive models offer a valuable preliminary assessment.[8] These computational tools use a molecule's structure to estimate properties like logS (the logarithm of aqueous solubility) and logP (the logarithm of the octanol-water partition coefficient), a measure of lipophilicity.

Numerous machine learning algorithms, such as Random Forest and CatBoost, have demonstrated satisfactory performance in predicting aqueous solubility from molecular descriptors.[1][9] These models can rapidly screen and prioritize compounds, helping to anticipate challenges.[1][2]

Workflow for Predictive Modeling:

Caption: In silico solubility prediction workflow.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The following protocol describes a robust Shake-Flask method (gold standard) for its determination.

Protocol 2.2.1: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound to a series of vials containing various pharmaceutically relevant solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), 0.1 M HCl, Fasted State Simulated Intestinal Fluid (FaSSIF), Dimethyl Sulfoxide (DMSO), Ethanol).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). The use of a shaker or rotator is essential.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sampling: Carefully collect a precise aliquot from the supernatant of each vial.

-

Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method (see Section 4.0).

-

Calculation: Determine the concentration of the compound in the original supernatant by back-calculation from the dilution factor.

Rationale: This method ensures that a true equilibrium is reached, providing the most accurate measure of thermodynamic solubility. The selection of various buffers and media provides critical insights into how pH and physiological conditions will affect the compound's solubility.

Stability Profiling and Forced Degradation Studies

Stability testing is essential to understand how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[10][11] Forced degradation (or stress testing) is a critical component of this process, designed to deliberately degrade the molecule to identify likely degradation products and establish degradation pathways.[12][13][14] This information is vital for developing stable formulations and establishing appropriate storage conditions and shelf life.

The International Council for Harmonisation (ICH) provides clear guidelines for these studies.[15][16][17] Stress testing should be conducted on a single batch and typically involves exposing the compound to conditions more severe than accelerated stability testing.[10]

Forced Degradation Experimental Design

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[18] Excessive degradation can prevent the identification of primary degradants.

Caption: Workflow for a comprehensive forced degradation study.

Protocol 3.1.1: General Forced Degradation Procedure

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a defined period. Note: Base hydrolysis is often much faster than acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature in the dark.

-

Thermal Degradation: Expose solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a stability chamber.

-

Photolytic Degradation: Expose solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[10][16] A dark control sample must be maintained under the same conditions to exclude thermal effects.

-

-

Timepoint Sampling: At each designated time point, withdraw an aliquot of the stressed sample.

-

Neutralization (for Hydrolysis Samples): For acid and base hydrolysis samples, neutralize the solution to prevent further degradation before analysis.

-

Analysis: Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method (see Section 4.0).

Potential Degradation Pathways

For a molecule like this compound, several degradation pathways can be hypothesized:

-

Hydrolysis: The C-Cl bonds, particularly at the 1 and 3 positions, are susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of hydroxy-isoquinolines. The rate of hydrolysis is likely pH-dependent.[10]

-

Oxidation: The isoquinoline ring system and the ethyl group could be susceptible to oxidation, potentially forming N-oxides or oxidation products on the ethyl side chain.

-

Photodegradation: Organochlorine compounds can be susceptible to photolytic cleavage of the C-Cl bond, potentially involving free-radical mechanisms.[19]

The transformation of nitrogen heterocycles during chlorination processes often involves initial N-chlorination, though the existing C-Cl bonds in the subject molecule may influence this reactivity.[20]

Analytical Methodology: A Stability-Indicating HPLC Method

A robust, validated, stability-indicating analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[21][22] The method must be able to separate the intact parent compound from all potential degradation products and formulation excipients.

Protocol 4.1.1: Development of a Reversed-Phase HPLC Method

-

Column Selection: A C18 reversed-phase column is a suitable starting point for a molecule with the expected polarity of this compound.[21][23]

-

Mobile Phase Selection:

-

Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acidic modifier helps to ensure sharp peak shapes for nitrogen-containing heterocycles.

-

Organic Phase (B): Acetonitrile (MeCN) or Methanol.

-

-

Gradient Elution: Start with a high percentage of aqueous phase and gradually increase the percentage of the organic phase. This will ensure the elution of both polar degradants and the more lipophilic parent compound. A typical gradient might run from 5% to 95% B over 20-30 minutes.

-

Detection: A photodiode array (PDA) detector is essential. It allows for the monitoring of the analyte at its wavelength of maximum absorbance (λmax) and can also perform peak purity analysis to ensure that a chromatographic peak corresponds to a single component.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that degradation products do not co-elute with the parent peak.

Conclusion and Forward Look

This guide presents a comprehensive, systematic approach to defining the critical solubility and stability characteristics of the novel compound this compound. By integrating predictive modeling with rigorous, standards-compliant experimental protocols, researchers can generate a robust data package essential for advancing a compound through the development pipeline. The principles and methodologies detailed herein are not only applicable to the title compound but also serve as a validated template for the characterization of other new chemical entities, ensuring scientific integrity and regulatory compliance. The subsequent identification and structural elucidation of degradants from the forced degradation studies will provide invaluable insights into the molecule's intrinsic chemical liabilities, directly informing formulation development and defining optimal storage and handling procedures.

References

- Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024). Vertex AI Search.

- Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019).

-

Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

-

Q1A(R2) Guideline. International Council for Harmonisation. [Link]

-

Predictive modeling for solubility and bioavailability enhancement. (2024). Patheon pharma services. [Link]

-

Quality Guidelines. International Council for Harmonisation. [Link]

-

ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

-

Pruned Machine Learning Models to Predict Aqueous Solubility. (2020). ACS Omega. [Link]

-

Data-driven organic solubility prediction at the limit of aleatoric uncertainty. (2025). YouTube. [Link]

-

Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. (2025). Water Research. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. [Link]

-

Separation of Isoquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

1,3-dichloroisoquinoline. ChemSynthesis. [Link]

-

1,3-Dichloroisoquinoline. PubChem. [Link]

-

Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. (2025). ResearchGate. [Link]

-

HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2025). ResearchGate. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

-

Organochlorine chemistry. Wikipedia. [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry. [Link]

Sources

- 1. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery | bioRxiv [biorxiv.org]

- 2. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dichloroisoquinoline 97 7742-73-6 [sigmaaldrich.com]

- 6. 1,3-Dichloroisoquinoline price,buy 1,3-Dichloroisoquinoline - chemicalbook [chemicalbook.com]

- 7. 1,3-二氯异喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. snscourseware.org [snscourseware.org]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. acdlabs.com [acdlabs.com]

- 13. ajrconline.org [ajrconline.org]

- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 15. scribd.com [scribd.com]

- 16. database.ich.org [database.ich.org]

- 17. ICH Official web site : ICH [ich.org]

- 18. biopharminternational.com [biopharminternational.com]

- 19. Organochlorine chemistry - Wikipedia [en.wikipedia.org]

- 20. Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Substituted Isoquinolines: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract: The isoquinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, represents a "privileged structure" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of therapeutic agents. This technical guide provides an in-depth analysis of the potential applications of substituted isoquinolines, exploring their diverse biological activities, the nuances of their structure-activity relationships (SAR), and the principal mechanisms through which they exert their pharmacological effects. Furthermore, this guide details key synthetic strategies for accessing these valuable molecules and provides robust experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Isoquinoline Scaffold - A Privileged Structure in Drug Discovery

The isoquinoline core, characterized by the fusion of a benzene ring to a pyridine ring, is a structural motif found in numerous natural products, most notably in a wide class of alkaloids.[1][2] This prevalence in nature hints at an evolutionary selection for molecular frameworks capable of specific and potent interactions with biological macromolecules. In medicinal chemistry, such frameworks are termed "privileged structures" due to their ability to serve as versatile templates for designing ligands for a variety of biological targets.

1.1 Historical Perspective and Natural Occurrence

First isolated from coal tar in 1885, isoquinoline itself is a colorless hygroscopic liquid with a distinct odor.[2][3] However, its true significance lies in the vast family of isoquinoline alkaloids derived from the amino acids tyrosine or phenylalanine.[2][4] Prominent examples include the analgesic morphine, the vasodilator papaverine, and the antibacterial agent berberine, all of which have underscored the therapeutic potential of this scaffold for centuries.[4][5][6] These natural products have not only served as drugs themselves but also as inspiration for the synthesis of countless derivatives with improved efficacy and safety profiles.

1.2 Physicochemical Properties and Pharmacophoric Features

The isoquinoline nucleus possesses a unique combination of physicochemical properties that contribute to its success in drug design. The aromatic system provides a rigid scaffold, which is often beneficial for high-affinity binding to protein targets. The nitrogen atom imparts basicity, allowing for the formation of salts to improve solubility and bioavailability.[2][6] Furthermore, the ring system is amenable to substitution at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity and pharmacokinetic profiles.

Diverse Biological Activities and Therapeutic Applications

Substituted isoquinolines exhibit a remarkably broad spectrum of pharmacological activities, making them a focal point of research in numerous disease areas.[1][7] Their versatility is a testament to the scaffold's ability to present functional groups in a precise three-dimensional arrangement, allowing for interaction with a wide range of biological targets.

Figure 1: Overview of the diverse biological activities of substituted isoquinolines.

2.1 Anticancer Agents

The development of isoquinoline-based anticancer agents is a particularly active area of research.[1][7] These compounds can exert their antiproliferative effects through a variety of mechanisms:

-

Topoisomerase Inhibition: Some isoquinoline derivatives can intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[7][8] This leads to DNA damage and ultimately triggers apoptosis in cancer cells.

-

Microtubule Polymerization Inhibition: Certain substituted isoquinolines can interfere with the dynamics of microtubule assembly and disassembly.[7] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

-

Signaling Pathway Modulation: Many isoquinolines have been found to target key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.[7][9]

2.2 Antimicrobial Agents

Isoquinoline derivatives have demonstrated significant activity against a wide range of pathogens.[1][6]

-

Antibacterial: The natural alkaloid berberine and its synthetic derivatives have shown broad-spectrum antibacterial activity.[1][6] Their mechanisms often involve disrupting the bacterial cell membrane and inhibiting key metabolic processes.

-

Antifungal: Certain isoquinolines have been shown to be effective against fungal pathogens, with some derivatives exhibiting potent activity against strains like Aspergillus niger and Candida albicans.[10]

-

Antiviral and Antiprotozoal: The isoquinoline scaffold is also a promising template for the development of antiviral and antiprotozoal drugs.[7][11]

2.3 Neuroprotective and CNS-Active Agents

The ability of isoquinolines to cross the blood-brain barrier has made them attractive candidates for treating central nervous system (CNS) disorders.[7][12]

-

Anti-Alzheimer Effects: Some derivatives have shown potent anti-Alzheimer effects, potentially through the inhibition of cholinesterase enzymes.[7][9]

-

Parkinson's Disease: Isoquinoline derivatives have been investigated for their ability to modulate dopaminergic neurotoxicity, which is relevant to Parkinson's disease.[12]

-

Other CNS Activities: Isoquinolines have also been explored as antidepressants and antipsychotics.[13]

Structure-Activity Relationship (SAR) and Rational Drug Design

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of the isoquinoline scaffold. The causality behind experimental choices in modifying the core structure lies in systematically probing how changes in substitution patterns affect biological activity. By altering substituents at different positions, medicinal chemists can enhance potency, selectivity, and pharmacokinetic properties.

3.1 Key Substitution Patterns and Their Impact on Activity

The substitution pattern on the isoquinoline ring system is a critical determinant of biological activity.

-

Position 1: Substitution at the C1 position is common in many bioactive isoquinolines and is often crucial for their interaction with target proteins.

-

Positions 6 and 7: These positions on the benzene ring portion of the scaffold are frequently substituted with methoxy or hydroxy groups in natural alkaloids, and these substitutions can significantly influence activity.

-

Nitrogen Atom (N2): Modification of the nitrogen atom, for instance, through quaternization or incorporation into a larger ring system, can modulate the compound's physicochemical properties and biological activity.

-

Position 4: Substitution at the C4 position has been shown to be important for the antimalarial and cytotoxic activity of some isoquinoline derivatives.[2][8]

3.2 A Case Study: SAR of Tetrahydroisoquinoline (THIQ) Derivatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent class of isoquinoline alkaloids with diverse biological activities.[14] SAR studies on THIQ analogs have revealed key insights for rational drug design. For example, the nature and stereochemistry of the substituent at the C1 position can dramatically affect the potency and selectivity of THIQ derivatives as antibacterial or neuroprotective agents.

| Compound/Derivative | Substitution Pattern | Biological Activity | Potency (IC50/MIC) |

| Isoquinoline A | 6,7-dimethoxy, 1-(4-chlorobenzyl) | Anticancer | 5.2 µM |

| Isoquinoline B | 6,7-dimethoxy, 1-(3,4-dimethoxybenzyl) | Vasodilator | 15 µM |

| THIQ Derivative C | 1-methyl, N-propyl | Dopamine Agonist | 150 nM |

| THIQ Derivative D | 1-phenyl, N-methyl | Neuroprotective | 1.2 µM |

Table 1: Illustrative SAR data for substituted isoquinolines. Data is hypothetical and for demonstration purposes.

Synthetic Strategies for Accessing Substituted Isoquinolines

A variety of synthetic methods are available for the construction of the isoquinoline core, ranging from classical name reactions to modern catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

4.1 Classical Synthetic Routes

Several classical methods have been instrumental in the synthesis of isoquinolines and remain widely used:

-

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.[3][5] The use of a Lewis acid like phosphoryl chloride is common in this reaction.[5]

-

Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[5][14] This reaction is particularly useful for the synthesis of THIQ derivatives.

-

Pomeranz-Fritsch Reaction: This reaction provides a direct method for preparing unsubstituted or substituted isoquinolines from a benzaldehyde and an aminoacetaldehyde diethyl acetal in an acidic medium.[1][3]

4.2 Modern Transition-Metal Catalyzed Methodologies

In recent years, transition-metal catalyzed reactions have emerged as powerful tools for the synthesis of functionalized isoquinolines, often offering milder reaction conditions and greater functional group tolerance.[1][15] These methods include copper-catalyzed cascade reactions and silver-promoted reactions.[1]

Figure 2: Workflow for classical isoquinoline synthesis routes.

Experimental Protocols for Evaluation